Thorium nitrate

Description

The exact mass of the compound this compound is 479.98933 g/mol and the complexity rating of the compound is 18.8. The solubility of this chemical has been described as white, crystals; very sol in water and alcohol; deliquescent /thorium nitrate tetrahydrate/sol in watersol in alcohols, ketones, ethers, esterssol in water, alc.. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

thorium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.Th/c4*2-1(3)4;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBPIHVLVSGJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

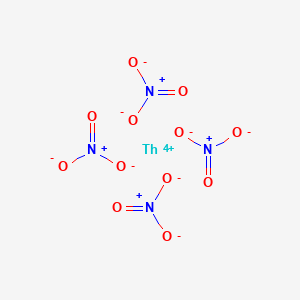

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Th+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Th(NO3)4, N4O12Th | |

| Record name | thorium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thorium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Thorium(IV) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thorium(IV)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065656 | |

| Record name | Thorium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline material; [CAMEO] | |

| Record name | Thorium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, crystals; very sol in water and alcohol; deliquescent /Thorium nitrate tetrahydrate/, SOL IN WATER, Sol in alcohols, ketones, ethers, esters, Sol in water, alc. | |

| Record name | THORIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, White, crystalline mass | |

CAS No. |

13823-29-5, 16092-49-2, 61443-54-7 | |

| Record name | Thorium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013823295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, thorium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016092492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, thorium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thorium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thorium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thorium(IV) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THORIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF944P467K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THORIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White, crystalline mass. MP: 500 °C (decomposes). Soluble in water and alcohol. /Tetrahydrate/, Swells at melting point; Very soluble in water, alchol, acids. /Thorium nitrate tetrahydrate/, White hygroscopic crystals; MP: decomposes at 500 °C; very soluble in water, soluble in ethanol /Tetrahydrate/ | |

| Record name | THORIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Fundamental Research in Thorium Nitrate Chemistry

Significance of Thorium Nitrate (B79036) within Actinide Chemistry Research

The study of thorium nitrate is of considerable importance in the broader field of actinide chemistry. Its accessibility and relatively stable nature make it an invaluable tool for researchers. wikipedia.org The insights gained from studying this compound often have direct implications for understanding the behavior of other, more radiologically hazardous actinides.

This compound as a Model System for Tetravalent Actinide Studies

This compound is widely regarded as an excellent model system for investigating the chemistry of tetravalent actinides, such as uranium(IV), neptunium(IV), and plutonium(IV). rsc.org This is primarily because thorium exists almost exclusively in the +4 oxidation state, which simplifies experimental systems by avoiding the multiple oxidation states common to other early actinides. wikipedia.org Its comparatively lower radioactivity and the fact that its self-heating and radiation are not sufficient to cause significant radiolysis of chemical bonds allow for safer and more straightforward laboratory studies. wikipedia.org

Research has shown that the coordination chemistry of this compound often mirrors that of other tetravalent actinide nitrates. For instance, studies on the complexation of nitrate ions with thorium have revealed a bidentate coordination mode, which is consistent with the structures observed for tetravalent cerium, uranium, neptunium, and plutonium nitrates. researchgate.netnih.gov This similarity allows researchers to use this compound to predict and understand the structural and chemical behavior of its more radioactive counterparts. rsc.org

Interrelationships with Uranium and Plutonium Nitrate Chemistry in Research Contexts

The chemistry of this compound is intrinsically linked to that of uranium and plutonium nitrates, particularly in the context of nuclear fuel reprocessing. The THOREX (Thorium-Uranium Extraction) process, analogous to the PUREX (Plutonium-Uranium Reduction Extraction) process, relies on the solvent extraction of these elements from nitric acid solutions. iaea.org Spectroscopic studies comparing the complexation of thorium(IV) and uranium(VI) with ligands like tri-n-butyl phosphate (B84403) (TBP) have provided insights into their differing extraction behaviors. rsc.org For example, Fourier-transform infrared (FTIR) spectroscopy has shown that TBP forms a stronger complex with thorium(IV) than with uranium(VI). rsc.org

Furthermore, understanding the solution chemistry of this compound is crucial for developing mixed-oxide fuels, such as (Th, U)O2 and (Th, Pu)O2. iaea.org The preparation of these fuels often involves starting from mixed nitrate solutions, and the chemical properties of this compound influence the gelation and precipitation processes used to create fuel microspheres. iaea.orgakjournals.com

Historical Trajectories of this compound Research and Scholarly Development

The investigation of this compound has a long history, dating back to the late 19th and early 20th centuries, driven initially by its use in incandescent gas mantles. mst.edu This early commercial application spurred fundamental research into its properties and extraction from minerals like monazite (B576339). mst.edu

Early Academic Investigations into this compound Solution Behavior

Early studies on this compound in aqueous solutions focused on fundamental properties such as hydrolysis, solubility, and conductivity. wikipedia.org Researchers in the mid-20th century conducted detailed investigations into the hydrolysis of this compound, recognizing that thorium salts have a marked tendency to hydrolyze in aqueous solutions. oup.comsrce.hr These early works aimed to quantify the formation of various hydrolyzed thorium species and understand the influence of factors like pH and ionic strength. oup.com The precipitation of thorium from nitrate solutions using reagents like ammonium (B1175870) oxalate (B1200264) was also a subject of early investigation, relevant to thorium purification processes. irb.hr

Evolution of Research Methodologies in this compound Studies

The methodologies used to study this compound have evolved significantly over time. Early research relied on classical chemical methods such as gravimetric analysis and potentiometric titrations to determine properties and concentrations. akjournals.comoup.comirb.hr The mid-20th century saw the introduction of techniques like ion exchange for studying complex formation. acs.org

In recent decades, a host of advanced analytical techniques have been applied to provide a more detailed understanding of this compound systems. Spectroscopic methods, including Raman, infrared (IR), and UV-Vis spectroscopy, have become crucial for probing the coordination environment and speciation of thorium in solution and in the solid state. rsc.orgiaea.orgmissouristate.edu High-energy X-ray scattering (HEXS) has provided unprecedented detail on the structure of this compound complexes in solution. nih.gov Furthermore, modern research often combines experimental data with theoretical calculations to build a comprehensive picture of the chemical behavior of this compound. researchgate.netbohrium.com

Theoretical Frameworks Applied to this compound Systems

A variety of theoretical frameworks are employed to model and predict the behavior of this compound in different chemical environments. These models are essential for interpreting experimental data and for understanding the underlying principles governing its chemistry.

Thermodynamic modeling is widely used to describe the complexation and hydrolysis of this compound in aqueous solutions. researchgate.netrsc.org For instance, microcalorimetric titrations have been used to determine the thermodynamic parameters (enthalpy and entropy) of this compound complex formation, revealing that the reaction is endothermic and entropy-driven. researchgate.netrsc.org These data are crucial for predicting the speciation of thorium under various conditions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and bonding in this compound complexes. researchgate.netbohrium.com These calculations can provide insights into the nature of the thorium-ligand bonds and help to explain the relative stabilities of different coordination geometries. researchgate.net Molecular dynamics simulations have also been used to study the behavior of hydrated thorium ions and their interactions with nitrate ions in solution, complementing experimental findings. researchgate.net

Interactive Data Table: Properties of this compound Hydrates

| Property | Th(NO₃)₄·5H₂O | Th(NO₃)₄·4H₂O | Anhydrous Th(NO₃)₄ |

| Appearance | Clear, colorless crystals | --- | White substance |

| Crystal System | Orthorhombic | --- | --- |

| Coordination No. | 11 | 12 | --- |

| Density (g/cm³) | 2.80 | --- | --- |

| Melting Point (°C) | --- | --- | 55 |

| Formation | Crystallized from dilute nitric acid | Crystallized from 4-59% nitric acid | Thermal decomposition of Th(NO₃)₄·2N₂O₅ |

Data sourced from multiple references. wikipedia.org

Quantum Chemical Approaches to Thorium-Nitrate Interactions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of interactions between thorium and nitrate ions. These computational methods provide insights into the structure, stability, and bonding characteristics of various thorium-nitrate species.

Theoretical calculations have been performed to understand the binding of this compound with extractant molecules like tributyl phosphate (TBP) and N,N-dihexyl octanamide (B1217078) (DHOA). acs.orgnih.gov These studies suggest that two to three molecules of either TBP or DHOA can strongly coordinate to a this compound molecule, Th(NO₃)₄. acs.orgnih.gov The optimized structure of this compound, [Th(NO₃)₄]⁰, shows the thorium atom bound by nitrate groups in a D₄h symmetry, with eight occupied coordination sites. acs.org However, the coordination number of Thorium(IV) can extend up to 12 or 14, allowing it to accommodate additional ligands. acs.org

Dispersion-corrected DFT calculations have been used to determine the structures and relative binding affinities of TBP and DHOA to this compound. acs.org These calculations revealed strong interactions, with binding affinities of approximately 14 kcal/mol for TBP and 10 kcal/mol for DHOA. acs.org This strong interaction between the complexed species is thought to be a contributing factor to the formation of a third phase in solvent extraction processes. acs.org The highly charged Th(IV) cation is effectively screened by the nitrate and extractant molecules, which then allows for strong noncovalent interactions between these complexed units. acs.orgnih.gov

Furthermore, quantum chemical calculations have been used to assess the relative stabilities of different hydrated this compound solid-state compounds. acs.org These studies highlight the critical importance of accurately describing the complexed water molecules when predicting the relative energetics of dissolved ions in an aqueous solution. acs.org Electronic structure theory has also been applied to predict the reaction energies associated with the addition of chloride ions and the release of water molecules in thorium-aquo-chloro complexes, indicating an energetic preference for chloride complexation. osti.gov

Interactive Data Table: Calculated Binding Affinities of Extractants to this compound

| Extractant | Calculated Binding Affinity (kcal/mol) |

| Tributyl phosphate (TBP) | ~14 |

| N,N-dihexyl octanamide (DHOA) | ~10 |

Molecular Dynamics Simulations of this compound Aqueous and Organic Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound in both aqueous and organic environments. These simulations provide a microscopic view of processes such as solvation, complexation, and transport at the molecular level.

In aqueous solutions, MD simulations have been employed to study the hydration of the tetravalent thorium ion, Th(IV). acs.org Using a polarizable force field that explicitly accounts for the covalent character of the metal-water interaction, simulations on a 10-nanosecond scale have revealed a well-structured first hydration shell around the Th(IV) ion. acs.org This primary hydration sphere is composed of an average of 8.25 ± 0.2 water molecules located at a distance of approximately 2.45 ± 0.02 Å from the thorium ion. acs.org A second hydration shell is also observed at about 4.75 Å, containing around 17.5 ± 0.5 water molecules. acs.org These simulation results for the first hydration shell are in good agreement with the average of existing experimental data. acs.org

MD simulations have also been utilized to study the behavior of this compound at the interface of aqueous and organic phases, which is crucial for understanding solvent extraction processes. anl.gov For instance, simulations of the TBP/dodecane-water interface help in understanding the transport of water and the extraction of metal nitrates. anl.gov These large-scale simulations, which can involve up to 1 million atoms, are used to predict thermodynamic properties like density and enthalpy, as well as transport properties. anl.gov

Furthermore, MD simulations have shed light on the coordination mode of nitrate ions with metal cations in different solvents. researchgate.net For example, simulations of Eu(III) in water showed that the nitrate anion predominantly adopts a monodentate coordination mode. researchgate.net In contrast, in organic solvents like methanol (B129727) and octanol, bidentate coordination is more favored. researchgate.net While this particular study focused on Europium, the principles are relevant to understanding the behavior of other actinides like thorium in similar systems. researchgate.net Additive CHARMM force field parameters have been developed to enable MD simulations of lanthanide speciation in water, which can be a less resource-intensive alternative to polarizable potentials for some complex chemical systems. researchgate.net

Interactive Data Table: Thorium(IV) Hydration Shell Properties from Molecular Dynamics Simulations

| Hydration Shell | Average Number of Water Molecules | Average Distance from Th(IV) (Å) |

| First | 8.25 ± 0.2 | 2.45 ± 0.02 |

| Second | 17.5 ± 0.5 | 4.75 |

Thermodynamic Modeling of this compound Complexation and Speciation

Thermodynamic modeling is essential for quantitatively describing the complexation and speciation of this compound in solution. This involves determining stability constants, enthalpies, and entropies of complex formation, which are critical for predicting the behavior of thorium in various chemical environments.

Microcalorimetric titrations have been a key experimental technique for studying the interaction between Th(IV) and nitrate ions in aqueous solutions. rsc.org These studies have shown the formation of a weak mononuclear complex, Th(NO₃)³⁺. rsc.org The complexation reaction is endothermic, meaning it absorbs heat, and is driven by a positive change in entropy. rsc.org At an ionic strength of 1.0 mol dm⁻³ and a temperature of 298 K, the stability constant (β₁) for the formation of Th(NO₃)³⁺ was determined to be 0.22 ± 0.11 dm³ mol⁻¹, with an enthalpy of formation (ΔH₁) of 5.2 ± 2.7 kJ mol⁻¹. The positive enthalpy and small positive entropy (ΔS₁ = 5 ± 3 J K⁻¹ mol⁻¹) suggest that the Th(NO₃)³⁺ complex is an inner-sphere complex, where the nitrate ion is directly coordinated to the thorium ion.

The Nuclear Energy Agency (NEA) Thermochemical Database (TDB) project has compiled and critically reviewed thermodynamic data for thorium, although some data for thorium in nitrate media have been reported as uncertain. researchgate.netpsi.ch The specific ion interaction theory (SIT) is often used to extrapolate experimental data to zero ionic strength to determine standard formation constants. researchgate.netpsi.ch This approach implicitly accounts for the formation of weak ion pairs or complexes of thorium with nitrate. psi.ch

High-energy X-ray scattering (HEXS) data has also been used to probe the structure of thorium complexes in solution and to calculate stability constants for Th-NO₃ interactions. acs.org These experiments have revealed that in acidic solutions with nitrate, the nitrate ions exclusively exhibit bidentate coordination with the thorium ion. acs.org In a solution without nitrate (4 M perchloric acid), the thorium aqua ion is coordinated by 10 water molecules in its first coordination shell. acs.org

Interactive Data Table: Thermodynamic Parameters for the Formation of Th(NO₃)³⁺ at 298 K and I = 1.0 mol dm⁻³

| Parameter | Value |

| Stability Constant (β₁) | 0.22 ± 0.11 dm³ mol⁻¹ |

| Enthalpy of Formation (ΔH₁) | 5.2 ± 2.7 kJ mol⁻¹ |

| Entropy of Formation (ΔS₁) | 5 ± 3 J K⁻¹ mol⁻¹ |

Advanced Synthetic and Precursor Methodologies Involving Thorium Nitrate

Contemporary Synthetic Routes for Thorium Nitrate (B79036) Compounds

The synthesis of thorium nitrate with high purity and specific hydration states is critical for its application in nuclear and material sciences. Modern techniques focus on controlled processes to ensure the desired product characteristics.

Controlled Precipitation Techniques for this compound Production

A notable method for producing highly pure this compound involves the controlled precipitation of an intermediate thorium compound, which is then converted to the nitrate form. One such process utilizes thorium peroxide as an intermediate. scribd.comresearchgate.net This technique offers a selective pathway for separating thorium from other elements, particularly rare earths.

The process begins with a technical grade thorium sulfate (B86663), which is dissolved in water. Thorium peroxide is then precipitated from this acidic solution by the addition of hydrogen peroxide. researchgate.net This precipitate is subsequently filtered, washed, and then dissolved in nitric acid to yield a high-purity this compound solution. scribd.comresearchgate.net Research has shown that this method can produce thorium dioxide with a purity greater than 99.5% after calcination of the resulting this compound. researchgate.net Another established, albeit older, industrial method involves precipitating thorium hydroxide (B78521) using ammonia, which is then dissolved in nitric acid to form this compound. chemicalbook.com

A common route to produce thorium compounds for further processing is through oxalate (B1200264) precipitation. In this method, oxalic acid is added to a this compound solution to precipitate thorium oxalate. iaea.org The conditions of this precipitation, such as temperature and reagent concentration, are crucial in determining the properties of the final product after subsequent thermal treatment. osti.gov

Crystallization Methodologies for this compound Hydrates

The hydration state of crystalline this compound is a critical factor for its stability and reactivity. Research has established that this compound primarily exists in two stable hydrated forms: the pentahydrate (Th(NO₃)₄·5H₂O) and the tetrahydrate (Th(NO₃)₄·4H₂O). wikipedia.orgosti.gov The formation of a specific hydrate (B1144303) is dependent on the concentration of the nitric acid from which it is crystallized.

The pentahydrate is the more common form and is typically crystallized from dilute nitric acid solutions. wikipedia.org In contrast, the tetrahydrate is formed when crystallization occurs from more concentrated nitric acid solutions, specifically within a range of 4% to 59% nitric acid. wikipedia.org While other hydrates like a dodecahydrate and hexahydrate have been reported historically, further studies have indicated that these are likely not stable phases, with the "hexahydrate" potentially being a basic salt. wikipedia.orgosti.gov The precise control over the nitric acid concentration during the crystallization process is therefore the primary methodology for selectively producing these hydrates.

| Hydrate | Crystallization Condition |

| This compound Pentahydrate | Dilute nitric acid solution |

| This compound Tetrahydrate | 4% to 59% nitric acid solution |

Solvothermal and Hydrothermal Synthesis Pathways Utilizing this compound Precursors

Solvothermal and hydrothermal methods are versatile techniques for producing a variety of nanomaterials. atlantis-press.com In the context of thorium chemistry, these pathways primarily utilize this compound as a precursor or starting material to synthesize other advanced materials, rather than for the synthesis of this compound itself. acs.orghzdr.de

Hydrothermal synthesis, which employs water as the solvent under high temperature and pressure, has been used to create thorium dioxide (ThO₂) nanoparticles from this compound pentahydrate. acs.orgresearchgate.net In these processes, this compound is dissolved in water, often with other reagents like urea (B33335) or glycerol (B35011) that act as nucleation and size-controlling agents, and then heated in an autoclave. researchgate.netresearchgate.net Similarly, solvothermal synthesis, which uses non-aqueous solvents, is employed to produce materials like metal-organic frameworks (MOFs) incorporating thorium from this compound. atlantis-press.comnih.govacs.org For example, a thorium-based MOF with distinctive wheel clusters was synthesized using this compound in a solvothermal reaction. nih.govacs.org

This compound as a Precursor in Advanced Material Fabrication Research

This compound is a fundamental precursor in the research and fabrication of advanced thorium-based materials, most significantly thorium dioxide (ThO₂), which is a promising nuclear fuel. acs.org

Synthesis of Thorium Dioxide (ThO₂) from this compound Precursors

A variety of methods have been developed to synthesize thorium dioxide from this compound, each offering different advantages in terms of particle size, morphology, and purity. hzdr.decsic.es Common methods include thermal decomposition, sol-gel processes, hydrothermal synthesis, and precipitation followed by calcination. acs.orghzdr.decsic.es

The sol-gel route involves the controlled hydrolysis and condensation of this compound in the presence of a structuring agent, such as a polymer. ajchem-a.com This method can produce ThO₂ gels which, after calcination, yield nanopowders with high surface area and good sinterability. ajchem-a.com In one study, this compound pentahydrate was used in a sol-gel process with octyl phenol (B47542) ethoxylate as a template, resulting in ThO₂ nanoparticles with a size of approximately 15.1 nm and a surface area of 31.23 m²/g. ajchem-a.com

Precipitation methods often involve reacting an aqueous solution of this compound with a precipitating agent like ammonium (B1175870) hydroxide or oxalic acid. hzdr.decsic.es The resulting precipitate (thorium hydroxide or thorium oxalate) is then calcined at high temperatures to convert it into thorium dioxide. csic.es

Thermolysis, or thermal decomposition, represents a direct and often simpler route to synthesize ThO₂ nanoparticles from a this compound precursor. atlantis-press.comresearchgate.net Research has explored different thermolysis approaches, including direct heating in air and solvothermal treatment. atlantis-press.comresearchgate.netatlantis-press.com

One study detailed two specific thermolysis routes using this compound pentahydrate (Th(NO₃)₄·5H₂O) as the precursor. atlantis-press.comresearchgate.net

Direct Heating: This involves heating the this compound powder directly in air. A specific experiment involved heating 1.5 g of Th(NO₃)₄·5H₂O in a muffle furnace at 200°C for 5 hours. researchgate.net This method yielded ultrafine ThO₂ nanoparticles with a crystal size of approximately 2 nm. atlantis-press.com

Solvothermal Treatment: In this route, the this compound powder is heated in a non-aqueous solvent within a sealed autoclave. For instance, 1.5 g of Th(NO₃)₄·5H₂O was treated in 40 ml of toluene (B28343) at 180°C for 24 hours. atlantis-press.com This also produced ultrafine ThO₂ nanoparticles, with sizes in the range of 2-4 nm. atlantis-press.com

Both methods were effective in producing ultrafine ThO₂ nanoparticles. The direct heating method is considered more economical and environmentally friendly for large-scale production due to the avoidance of toxic solvents like toluene. atlantis-press.com

| Thermolysis Route | Precursor | Conditions | Resulting ThO₂ Nanoparticle Size |

| Direct Heating | This compound Pentahydrate | 200°C in air for 5 hours | ~2 nm |

| Solvothermal Treatment | This compound Pentahydrate | 180°C in toluene for 24 hours | 2-4 nm |

Surfactant-Templated Sol-Gel Synthesis of ThO₂ from this compound

The surfactant-templated sol-gel method is a versatile approach for producing nanostructured thorium dioxide (thoria) with controlled properties. ajchem-a.comresearchgate.net This process involves the hydrolysis and condensation of a thorium precursor, typically this compound, in the presence of a surfactant that acts as a structure-directing agent. ajchem-a.comajchem-a.com The surfactant molecules assemble into micelles, which serve as templates around which the thoria network forms. ajchem-a.com Subsequent removal of the surfactant, usually through calcination, yields a porous ThO₂ material. ajchem-a.comajchem-a.com

Researchers have utilized nonionic surfactants like octyl phenol ethoxylate, Triton X100, and Polysorbate 80 in this process. researchgate.netajchem-a.comresearchgate.net The choice of surfactant and synthesis conditions significantly influences the properties of the resulting thoria powder. For instance, a study employing octyl phenol ethoxylate produced ThO₂ with a high surface area of 31.23 m²/g and a particle size of 15.1 nm. ajchem-a.comajchem-a.com This nanopowder demonstrated excellent sinterability, achieving high-density pellets at lower temperatures compared to commercially available thoria. ajchem-a.com The process typically involves the following stages: evaporation of water and hydroxide groups (up to 200°C), release of the surfactant (200-350°C), and crystallization of the amorphous phase into thorium dioxide (350-450°C). ajchem-a.com

The resulting nanostructured thoria powders possess several advantageous characteristics, including high specific surface area, tunable pore sizes, and good textural properties, making them promising for applications in nuclear fuel fabrication. ajchem-a.comresearchgate.net

Table 1: Properties of ThO₂ Synthesized via Surfactant-Templated Sol-Gel Method

| Property | Value | Reference |

|---|---|---|

| Precursor | This compound | ajchem-a.comajchem-a.com |

| Surfactant | Octyl phenol ethoxylate | ajchem-a.comajchem-a.com |

| Surface Area | 31.23 m²/g | ajchem-a.comajchem-a.com |

| Particle Size | 15.1 nm | ajchem-a.comajchem-a.com |

| Sintering Temperature | 1500 °C | ajchem-a.com |

Development of Thorium-Based Ceramics and Composites via this compound

This compound is a key starting material for developing thorium-based ceramics and composites, primarily through its conversion to thorium dioxide (ThO₂), a refractory ceramic. researchgate.netresearchgate.net ThO₂ is noted for its high melting point and chemical inertness, but it is also difficult to sinter to high density. researchgate.netiaea.org To overcome this, various methods are employed, often starting with this compound.

One common route is the precipitation of thorium oxalate from a this compound solution, followed by calcination to produce ThO₂ powder. iaea.org However, this powder may not be sufficiently reactive for ceramic processing without an additional milling stage. iaea.org To improve sinterability, sintering aids like magnesium oxide (MgO) or niobium pentoxide (Nb₂O₅) can be incorporated. scirp.org For example, MgO can be added by co-precipitating it with thorium oxalate from a this compound solution containing magnesium sulfate. scirp.org

Sol-gel processes, as detailed in the previous section, also offer a pathway to produce highly sinterable ThO₂ nanopowders from this compound. researchgate.netajchem-a.com These nanopowders can be pressed and sintered to form high-density ceramic pellets. ajchem-a.com For instance, ThO₂ nanopowder synthesized via a surfactant-templated sol-gel route exhibited better sintered density than commercial powders. ajchem-a.com

Furthermore, this compound is a precursor for mixed-oxide (MOX) fuels, such as (Th,U)O₂. iaea.org In one method, a solution of this compound and uranyl nitrate is used to prepare sintered bodies of the mixed oxide. iaea.org This involves reducing uranyl nitrate to uranium(IV) nitrate, followed by co-precipitation of thorium and uranium(IV) oxalates, and subsequent firing to obtain the ceramic. iaea.org

Table 2: Sintering Aids for Thoria Ceramics

| Sintering Aid | Form of Addition | Sintering Conditions | Reference |

|---|---|---|---|

| MgO | Added as MgSO₄ to this compound solution and co-precipitated | 1600-1700°C in reducing atmosphere | scirp.org |

| Nb₂O₅ | - | 1150°C in air | scirp.org |

This compound in the Synthesis of Porous Thorium Organic Frameworks

This compound is an essential precursor in the synthesis of thorium-based metal-organic frameworks (Th-MOFs), a class of porous crystalline materials with potential applications in areas like gas sorption and catalysis. researchgate.netx-mol.netresearchgate.net The synthesis typically involves the solvothermal or hydrothermal reaction of this compound with an organic linker. researchgate.netacs.orgacs.org

For example, a novel Th-MOF, Th(2,6-naphtalenedicarboxylate)₂, was synthesized through the solvothermal reaction of this compound and 2,6-naphthalenedicarboxylic acid. researchgate.netacs.org This material demonstrated remarkable thermal stability, being stable in air up to 450°C. researchgate.netacs.org Similarly, two other Th-MOFs, Th-SINAP-7 and Th-SINAP-8, were created using this compound and either 1,4- or 2,6-naphthalenedicarboxylic acid. x-mol.netresearchgate.netacs.orgnih.gov These frameworks exhibited exceptional chemical stability across a wide pH range (1 to 12) and thermal stability up to 520°C. x-mol.netresearchgate.netacs.orgnih.gov

The reaction conditions, such as the solvent and the presence of modulators, can influence the resulting structure. In one instance, the solvothermal reaction of this compound and tris-(4-carboxylphenyl)phosphine oxide in DMF yielded a centrosymmetric porous Th-MOF. grafiati.comrsc.org In contrast, using an ionic liquid for the same reaction resulted in a chiral and porous Th-MOF. rsc.org Another unique structure, Th-TTHA, featuring thorium oxide wheel clusters, was synthesized using this compound and a semirigid triazine hexacarboxylic acid linker. nih.gov

These examples highlight the versatility of this compound in constructing a diverse range of Th-MOFs with unique structural features and high stability.

Table 3: Examples of Thorium-Based Metal-Organic Frameworks Synthesized from this compound

| MOF Name | Organic Linker | Synthesis Method | Key Property | Reference |

|---|---|---|---|---|

| Th(2,6-naphtalenedicarboxylate)₂ | 2,6-naphthalenedicarboxylic acid | Solvothermal | Thermally stable up to 450°C | researchgate.netacs.org |

| Th-SINAP-7 & Th-SINAP-8 | 1,4- or 2,6-naphthalenedicarboxylic acid | Solvothermal | Thermally stable up to 520°C, chemically stable (pH 1-12) | x-mol.netresearchgate.netacs.org |

| [Th(TPO)(OH)(H₂O)]·8H₂O | tris-(4-carboxylphenyl)phosphine oxide | Solvothermal (in DMF) | Centrosymmetric and porous | grafiati.comrsc.org |

| [C₉H₁₇N₂][Th(TPO)Cl₂]·18H₂O | tris-(4-carboxylphenyl)phosphine oxide | Ionothermal | Chiral and porous | rsc.org |

| Th-TTHA | 1,3,5-triazine-2,4,6-triamine hexaacetic acid | Solvothermal | Contains thorium oxide wheel clusters | nih.gov |

Radiochemical Considerations in this compound Synthesis Research

Research involving the synthesis of materials from this compound necessitates stringent radiochemical safety protocols due to the inherent radioactivity of thorium. ontosight.ainih.gov Thorium-232, the most common isotope, is an alpha emitter and initiates a long decay chain that includes beta- and gamma-emitting daughter products. nih.govenergyfromthorium.com

Key safety measures in a laboratory setting include:

Ventilation: All work with this compound should be conducted in a fume hood to prevent the inhalation of radioactive dust and particles. nj.gov

Personal Protective Equipment (PPE): Appropriate PPE, such as nitrile gloves, lab coats, and safety goggles, is mandatory to prevent skin and eye contact. nj.govibilabs.com

Containment and Segregation: Work with unsealed radioactive substances like this compound should be isolated from other laboratory activities, preferably in a dedicated area. chemstock.ae

Waste Disposal: All waste generated from this compound synthesis must be treated as radioactive waste and disposed of according to strict federal and state regulations. nj.gov

Monitoring: Personnel working with thorium compounds should be monitored for exposure. chemstock.ae

The primary radiological hazard associated with thorium is internal exposure through inhalation or ingestion, as external exposure from small quantities is minimal. nih.govnoaa.gov The daughter products of thorium, such as Radium-228, can pose a more significant health hazard. energyfromthorium.com Furthermore, the release of radon-220 (B1213171) gas is a concern during the processing and storage of thorium materials. energyfromthorium.comornl.gov The long-term radiological impact of decay products like protactinium-231 (B1220923) and uranium-233 (B1220462), particularly in the context of the thorium fuel cycle, must also be considered. iaea.org

It is crucial for researchers to be thoroughly trained on the proper handling, storage, and emergency procedures for radioactive materials before commencing any work with this compound. nj.gov

Table 4: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Th(NO₃)₄ |

| Thorium dioxide | ThO₂ |

| Uranyl nitrate | UO₂(NO₃)₂ |

| Uranium(IV) nitrate | U(NO₃)₄ |

| Thorium oxalate | Th(C₂O₄)₂ |

| Uranium(IV) oxalate | U(C₂O₄)₂ |

| Magnesium oxide | MgO |

| Niobium pentoxide | Nb₂O₅ |

| Magnesium sulfate | MgSO₄ |

| 2,6-naphthalenedicarboxylic acid | C₁₂H₈O₄ |

| 1,4-naphthalenedicarboxylic acid | C₁₂H₈O₄ |

| tris-(4-carboxylphenyl)phosphine oxide | C₂₁H₁₅O₇P |

| 1,3,5-triazine-2,4,6-triamine hexaacetic acid | C₁₅H₁₈N₆O₁₂ |

| Nitric acid | HNO₃ |

| Thorium hydroxide | Th(OH)₄ |

| Radium-228 | ²²⁸Ra |

| Radon-220 | ²²⁰Rn |

| Protactinium-231 | ²³¹Pa |

| Uranium-233 | ²³³U |

| Thorium-232 | ²³²Th |

| Octyl phenol ethoxylate | C₁₄H₂₂(OCH₂CH₂)n |

| Triton X100 | (C₂H₄O)nC₁₄H₂₂O |

| Polysorbate 80 | C₆₄H₁₂₄O₂₆ |

Complexation and Solution Chemistry of Thorium Nitrate

Coordination Chemistry of Thorium(IV) with Nitrate (B79036) Ligands

The large size and high charge of the thorium(IV) ion dictate its coordination chemistry, leading to high coordination numbers and a preference for oxygen-donating ligands like nitrate.

Research has consistently shown that nitrate ions act as bidentate ligands when complexing with thorium(IV), both in aqueous solutions and in the solid state. researchgate.netnih.govacs.org This means that two oxygen atoms from each nitrate group bond to the central thorium atom. This bidentate coordination is a recurring motif in the crystal structures of various thorium nitrate compounds. researchgate.netresearchgate.net For instance, in thorium(IV) nitrate tetrahydrate (Th(NO₃)₄·4H₂O), the thorium atom achieves a 12-coordination environment through four bidentate nitrate groups and four water molecules. wikipedia.org Similarly, in the pentahydrate form, Th(NO₃)₄·5H₂O, the thorium atom is 11-coordinated, bonded to four bidentate nitrate groups and three water molecules. wikipedia.org

High-energy X-ray scattering (HEXS) studies of acidic this compound solutions have confirmed that this bidentate complexation persists in the solution phase. nih.govacs.org The coordination number and Th-O bond distances determined from these studies are consistent with the presence of various Th-NO₃-H₂O coordinated species. researchgate.net

Table 1: Coordination Environment in this compound Hydrates

| Compound | Coordination Number of Th(IV) | Ligands |

|---|---|---|

| Th(NO₃)₄·4H₂O | 12 | 4 bidentate NO₃⁻, 4 H₂O |

| Th(NO₃)₄·5H₂O | 11 | 4 bidentate NO₃⁻, 3 H₂O |

In aqueous solutions, thorium(IV) and nitrate ions can form a series of mononuclear complexes. Microcalorimetric titrations have demonstrated the formation of a weak Th(NO₃)³⁺ complex. researchgate.netrsc.org This complexation is an endothermic and entropy-driven process, indicating an inner-sphere interaction where the nitrate ion directly binds to the thorium center. researchgate.netrsc.org

In the presence of a high concentration of nitrate ions, thorium can form anionic nitrato complexes. A series of compounds containing pentanitrato [Th(NO₃)₅(H₂O)₂]⁻ and hexanitrato [Th(NO₃)₆]²⁻ units have been isolated and structurally characterized. rsc.org The hexanitrato complex is particularly prevalent in the solid state when crystallized from acidic nitrate solutions with various organic counterions. rsc.org The formation of these higher-order nitrato complexes is a significant aspect of thorium chemistry, particularly in processes related to nuclear fuel reprocessing.

The coordination sphere of thorium(IV) in this compound solutions can be modified by the introduction of other organic or inorganic ligands. These ligands can compete with or add to the existing nitrate and water ligands, leading to the formation of mixed-ligand complexes.

Organic Ligands: A variety of organic ligands containing donor atoms like oxygen and nitrogen have been shown to form stable complexes with thorium(IV) from this compound starting materials. These include:

Tributyl phosphate (B84403) (TBP) and N,N-dihexyl octanamide (B1217078) (DHOA): Computational studies suggest that two to three molecules of these extractants can coordinate strongly to Th(NO₃)₄. nih.govacs.org These interactions are central to the solvent extraction processes used in the nuclear industry.

N-alkylphenothiazines (NAP): These ligands form eight-coordinate complexes with the general formula Th(L)₂(NO₃)₂₂, where the nitrate groups coordinate in a bidentate fashion. asianpubs.org

Piperidinobenzylurea (PBU): This ligand forms complexes such as [Th(PBU)₂(NO₃)₄], where PBU acts as a neutral bidentate ligand. asianpubs.org

Aminopolycarboxylates: Ligands like iminodiacetic acid (H₂IDA), nitrilotriacetic acid (H₃NTA), and ethylenediaminetetraacetic acid (H₄EDTA) react with this compound to form complex structures, some involving in situ formation of other ligands like oxalate (B1200264). acs.org

Inorganic Ligands: The presence of other inorganic anions can also influence the complexation of thorium. For example, in solutions containing both nitrate and perchlorate (B79767), the nitrate ion preferentially coordinates to the thorium ion due to its stronger complexing ability. nih.govacs.org The study of this compound in the presence of various anions is crucial for understanding its behavior in different chemical environments.

Formation of Nitrato Complexes of Thorium(IV)

Speciation and Hydrolysis Phenomena of this compound in Aqueous Systems

The chemistry of this compound in water is further complicated by hydrolysis, where the Th⁴⁺ ion reacts with water molecules to form hydroxo complexes and release protons. This process is highly dependent on pH and the concentration of thorium.

In strongly acidic aqueous solutions (pH < 3) and in the absence of strongly coordinating anions, thorium exists as a hydrated cation, the thorium aqua ion. wikipedia.org High-energy X-ray scattering experiments on thorium perchlorate solutions (where perchlorate is a non-coordinating anion) revealed that the homoleptic thorium aqua ion is [Th(H₂O)₁₀]⁴⁺, meaning it is coordinated by ten water molecules in its first coordination shell. nih.govacs.orgcapes.gov.br This ten-coordinate structure, with a bicapped square-antiprismatic geometry, has also been confirmed in the solid state. capes.gov.br The large size of the Th⁴⁺ ion allows for this high coordination number. wikipedia.org

As the pH of a this compound solution increases, hydrolysis becomes more significant, leading to the formation of polynuclear species through polymerization. acs.org The Th⁴⁺ ion has a strong tendency to form bridged hydroxo complexes. acs.org

Initial hydrolysis products include the dimer [Th₂(OH)₂]⁶⁺. cdnsciencepub.com As hydrolysis proceeds, larger polymeric species such as Th₄(OH)₈⁸⁺ and Th₆(OH)₁₅⁹⁺ are formed. researchgate.net Eventually, this polymerization can lead to the precipitation of hydrous thorium oxide. iaea.org The extent of this hydrolysis and polymerization is influenced by the thorium concentration and the nature of the background electrolyte. cdnsciencepub.com For instance, the maximum hydroxyl number (average number of OH⁻ per Th⁴⁺) that can be reached before precipitation is lower in nitrate solutions compared to perchlorate solutions, indicating that nitrate complexation competes with hydrolysis. iaea.org

In organic media used for solvent extraction, aggregation of the extracted this compound complexes can occur. Small-angle neutron scattering (SANS) studies on the extraction of this compound by TBP and DHOA in n-dodecane have shown evidence of the formation of reverse micelles. nih.gov The aggregation behavior is influenced by the nature of the diluent, with no such aggregation observed in chlorinated or aromatic diluents like chloroform (B151607) and benzene (B151609). nih.gov This aggregation can lead to the formation of a "third phase," a phenomenon of significance in industrial solvent extraction processes. nih.gov

Table 2: Identified Hydrolytic Species of Thorium(IV) in Aqueous Solution

| Species | Formula | Reference |

|---|---|---|

| Dimer | [Th₂(OH)₂]⁶⁺ | cdnsciencepub.com |

| Tetramer | [Th₄(OH)₈]⁸⁺ | researchgate.net |

| Hexamer | [Th₆(OH)₁₅]⁹⁺ | researchgate.net |

| Hexamer | [Th₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ | chinesechemsoc.org |

Investigations into Thorium Aqua Ion Formation

Solvent Extraction Chemistry of this compound

Solvent extraction is a cornerstone of thorium purification, particularly within the nuclear industry for reprocessing spent fuels and in hydrometallurgical applications. This technique facilitates the separation of thorium from an aqueous nitric acid solution by transferring it to an immiscible organic phase that contains a specialized extractant molecule.

Extraction Mechanisms with Tributyl Phosphate (TBP) and Amides

Tributyl phosphate (TBP) stands as the most prevalent and extensively researched extractant for thorium. The primary mechanism of extraction involves the formation of a neutral complex, Th(NO₃)₄(TBP)₂, which readily dissolves in the organic diluent. tandfonline.com However, the precise stoichiometry of this extracted species is subject to variation depending on factors such as the concentration of nitric acid in the aqueous phase and the specific organic diluent employed. tandfonline.com

In the quest for more environmentally benign processes, amide-based extractants are being explored as viable alternatives to TBP. A key advantage of amides is their complete incinerability, which significantly reduces the volume of radioactive waste generated. Research has focused on various amides, including N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) and N,N-dihexyloctanamide (DHOA). researchgate.netnih.gov Studies indicate that thorium extraction with these amides also proceeds through the formation of a disolvated neutral complex, Th(NO₃)₄(Amide)₂. researchgate.net The efficiency of these amide extractants is closely linked to the degree of steric hindrance around the carbonyl group; amides with less bulky structures tend to be more effective at extracting thorium. No third phase is observed even up to high initial uranium concentrations in the aqueous phase during extraction with D2EHIBA. researchgate.net

| Extractant | Typical Extracted Species | Key Research Findings |

| Tributyl Phosphate (TBP) | Th(NO₃)₄(TBP)₂ | The stoichiometry of the extracted complex can be influenced by the nitric acid concentration. tandfonline.com |

| N,N-dihexyloctanamide (DHOA) | Th(NO₃)₄(DHOA)₂ | Considered a promising alternative to TBP for reprocessing thorium-based nuclear fuels. tandfonline.comresearchgate.net |

| N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) | Th(NO₃)₄(D2EHIBA)₃ | The extraction efficiency is sensitive to steric hindrance around the carbonyl group. researchgate.net |

Third-Phase Formation Research in this compound Extraction Systems

A significant operational challenge in the solvent extraction of this compound is the phenomenon known as "third-phase formation." This occurs when the concentration of the thorium-extractant complex in the organic phase surpasses its solubility limit, causing the organic phase to split into two distinct layers: a light organic phase rich in the diluent and a dense, heavy phase concentrated with the metal complex. nih.govresearchgate.net This is an undesirable outcome as it complicates the process hydraulics and can result in the loss of both the valuable extractant and the thorium product. researchgate.net

Investigations into third-phase formation in this compound-TBP systems have identified several contributing factors, including the concentrations of thorium and nitric acid in the aqueous phase, the concentration of TBP in the organic phase, and the operational temperature. researchgate.netansto.gov.au The nature of the diluent also plays a critical role; for instance, the use of aromatic or branched-chain hydrocarbon diluents can help to suppress third-phase formation more effectively than straight-chain alkanes. nih.govansto.gov.auacs.org The addition of phase modifiers, such as certain alcohols, can also increase the limiting organic concentration (LOC) of thorium, thereby preventing third-phase formation. tandfonline.com Similarly, research with amide extractants like N,N-dihexyloctanamide (DHOA) has focused on defining the operational parameters—such as temperature, acidity, and diluent type—that can prevent the formation of a third phase. tandfonline.comresearchgate.net For DHOA, no third phase was observed when using diethyl benzene or decahydronaphthalene (B1670005) as diluents. tandfonline.comresearchgate.net

| Parameter | Effect on Third-Phase Formation |

| Thorium Concentration | Higher concentrations increase the likelihood of third-phase formation. ansto.gov.au |

| Nitric Acid Concentration | Higher acidity generally promotes third-phase formation. tandfonline.comansto.gov.au |

| Temperature | Increasing the temperature tends to inhibit third-phase formation. tandfonline.comansto.gov.au |

| TBP/Amide Concentration | A third phase is more likely to form at intermediate (e.g., 20% TBP) rather than low or high concentrations. ansto.gov.au Increasing DHOA concentration increases the thorium LOC. tandfonline.comresearchgate.net |

| Diluent Type | Aromatic and branched-chain diluents are less prone to third-phase formation than aliphatic diluents. nih.govansto.gov.auacs.org |

| Phase Modifiers | Addition of modifiers like long-chain alcohols can prevent third-phase formation. tandfonline.com |

Application of Ionic Liquids in this compound Extraction and Separation

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, are being investigated as "green" alternatives to the volatile organic compounds typically used as diluents in solvent extraction. Their inherent properties, such as negligible vapor pressure, high thermal stability, and the ability to be tailored for specific applications, make them highly attractive for developing cleaner separation technologies.

In the realm of this compound extraction, a variety of ionic liquids have been studied. For example, imidazolium-based and phosphonium-based ionic liquids have been employed as diluents for conventional extractants. ijcce.ac.ir The extraction mechanism in these systems is often complex and can proceed through different pathways, including cation exchange, anion exchange, or neutral solvation, depending on the specific ionic liquid and the extraction conditions. researchgate.netacs.orgnio.res.in For instance, the extraction of thorium by diglycolamide in certain imidazolium-based ionic liquids proceeds via a cation-exchange mechanism. acs.org In contrast, a novel "split anion" extraction system using a phosphonium-based ionic liquid with a chloride anion has been shown to efficiently separate thorium from rare earth elements through a co-extraction mechanism with the nitrate anion. researchgate.net Research has demonstrated that using ionic liquids can lead to significantly higher distribution ratios for thorium compared to conventional systems, indicating the potential for more efficient and compact separation processes. researchgate.net

Ion Exchange and Chromatographic Separation Studies of this compound

Ion exchange and chromatography are highly effective techniques for the separation and purification of thorium from other elements, notably uranium and rare earth elements. iaea.org These methods rely on the differential binding affinities of various ions to a solid ion exchange resin or a stationary phase within a chromatographic column. iaea.org

In nitric acid solutions, the speciation of thorium is highly dependent on the acid concentration. At low to moderate nitric acid concentrations, thorium primarily exists as cationic complexes, such as [Th(NO₃)₃]⁺ and [Th(NO₃)₂]²⁺, which allows for its capture by cation exchange resins. wipo.int As the concentration of nitric acid increases, anionic this compound complexes, like [Th(NO₃)₅]⁻ and [Th(NO₃)₆]²⁻, become dominant. This enables the use of anion exchange resins for thorium separation. researchgate.net A significant application of this principle is the separation of thorium from uranium. In nitric acid, uranium more readily forms anionic nitrate complexes than thorium, which allows for their effective separation using an anion exchange column where uranium is retained more strongly. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Thorium Nitrate

Spectroscopic Methodologies for Thorium Nitrate (B79036) Analysis

A variety of spectroscopic techniques are employed to probe the intricate chemical nature of thorium nitrate and its complexes. These methods offer complementary information, from the local coordination of the thorium ion to the vibrational characteristics of the nitrate groups.

X-ray Absorption Spectroscopy (XAS) for Coordination Environment Elucidation

X-ray Absorption Spectroscopy (XAS), particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful tool for determining the local atomic structure around the thorium atom in both solid and solution phases. slu.sescirp.org

In studies of this compound solutions, EXAFS analysis reveals that nitrate ions coordinate to the thorium center in a bidentate fashion. researchgate.net This is consistent with observations from solid-state structures of various tetravalent actinide nitrates. researchgate.net The coordination number and Th-O bond distances obtained from EXAFS can indicate the presence of various Th-NO₃-H₂O species in solution. researchgate.net For instance, analysis of thorium-containing solutions has shown that irradiation can lead to the formation of solid ThO₂ with low structural order, as determined by EXAFS. slu.se The refinement of EXAFS data for such materials yields structural parameters, like bond distances and Debye-Waller factors, which provide insight into the degree of structural order. slu.se

In a study involving an amidoximated-UHMWPE fiber for thorium removal, EXAFS spectra of the fiber after soaking in a this compound solution showed similarities to Th(OH)₄ precipitate, suggesting the nature of the adsorbed thorium species. scirp.org The analysis of the Th LIII-edge EXAFS can provide specific details on the coordination environment, such as interatomic distances and coordination numbers, which are crucial for understanding the binding mechanism. scirp.orgkek.jp

Table 1: Example of EXAFS Fit Parameters for Thorium Species

| Sample | Shell | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ²) |

| Th in UHMWPE-g-PAO fiber | Th-O | ~8 | ~2.40 | - |

| Th(NO₃)₄ solution | Th-O | 5 | 2.41 | - |

Note: This table is illustrative and based on findings from related studies. scirp.org The coordination environment can vary significantly with conditions.

Vibrational Spectroscopy (FTIR, Raman) Studies on this compound Compounds

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and structure of this compound compounds. iaea.orgrsc.org These techniques are particularly sensitive to the coordination mode of the nitrate groups and the presence of water molecules.

Raman spectroscopy has been used to identify different phases and decomposition products of this compound hydrate (B1144303). iaea.org For example, the characteristic peak for thorium oxide (ThO₂) appears around 460 cm⁻¹ in Raman spectra. researchgate.net Studies have shown that upon heating this compound, the intensity of the ThO₂ peak changes, indicating chemical transformations. researchgate.net Raman spectra can also distinguish between complexed and free nitrate ions in solution. iaea.org

FTIR spectroscopy is complementary to Raman and is used to identify functional groups and their coordination. In complexes of thorium(IV) nitrate with N-alkylphenothiazines, IR spectra have suggested that both the phenothiazine (B1677639) and nitrate groups coordinate in a bidentate fashion. asianpubs.org Changes in the vibrational frequencies of ligands upon complexation with thorium, such as shifts in the C=O stretching frequency, indicate charge movement towards the metal ion. bohrium.com FTIR has also been employed to study the thermal decomposition of this compound pentahydrate. researchgate.net

A series of penta- and hexanitrato thorium(IV) complexes have been characterized using both Raman and IR spectroscopy, with the spectra being dominated by the characteristic stretches of the nitrate and organic counter-ions. rsc.org

Table 2: Illustrative Vibrational Frequencies for this compound Species

| Compound/Species | Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Thorium Oxide (ThO₂) | Th-O stretch | ~460 | Raman |

| Coordinated Nitrate | Symmetric stretch | Varies | Raman, FTIR |

| Coordinated Nitrate | Asymmetric stretch | Varies | Raman, FTIR |

| Water | O-H stretch | ~3000-3600 | FTIR |

| Water | H-O-H bend | ~1600 | FTIR |

Note: The exact wavenumbers can vary depending on the specific compound and its crystalline environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating the speciation of diamagnetic thorium(IV) complexes in solution. iaea.orgoregonstate.eduindianastate.edu While not as commonly used for thorium as for other elements due to the lack of a suitable NMR-active thorium isotope, ¹H and ¹³C NMR of ligands coordinated to thorium provide significant structural information. iaea.orgresearchgate.net

Studies on the complexation of Th(IV) with various ligands have utilized NMR to understand the binding modes and solution structures. For example, in the study of thorium complexation with citrate (B86180), ¹³C NMR spectra confirmed a citrate-to-metal ratio between two and three and indicated that citrate binds to thorium in a bidentate fashion through the α-carboxylate and α-alkoxyl groups. researchgate.net Similarly, ¹H NMR has been used to characterize thorium(IV) complexes with N-alkylphenothiazines, where downfield shifts of proton signals upon complexation suggest coordination of the nitrogen atom to the thorium ion. asianpubs.org

Variable temperature NMR spectroscopy can be particularly useful for studying the dynamics of ligand exchange in thorium complexes. iaea.org For some thorium complexes, only one ligand environment is observed at room temperature due to rapid exchange, but distinct signals may be resolved at lower temperatures. iaea.org

UV-Vis Spectrophotometric Quantification of this compound

UV-Vis spectrophotometry is a widely used analytical method for the quantitative determination of thorium. akjournals.comquestjournals.org This technique often involves the formation of a colored complex between thorium(IV) ions and a specific chromogenic reagent.

One common reagent is Arsenazo III, which forms a stable complex with thorium in acidic solutions, exhibiting a strong absorption maximum at around 654-665 nm. researchgate.net The intensity of the absorption is proportional to the thorium concentration, allowing for its quantification. Beer's law is typically obeyed over a specific concentration range. researchgate.net The method is known for its sensitivity and can be applied to determine thorium in various samples, including ores. researchgate.net

Other reagents, such as 2,4-dihydroxybenzaldehyde (B120756) isonicotinoyl hydrazone (2,4-DHBINH), have also been developed for the spectrophotometric determination of thorium. akjournals.com This reagent forms a yellow-colored complex with thorium(IV) with an absorption maximum at 390 nm. akjournals.com The choice of reagent and reaction conditions, such as pH, is critical for achieving accurate and reliable results. akjournals.comquestjournals.org

Crystallographic Investigations of this compound Structures

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for solid-state this compound compounds, revealing precise bond lengths, coordination geometries, and crystal packing. rsc.orgiucr.org

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in elucidating the structures of various this compound hydrates and their complexes. rsc.orgiucr.orgescholarship.org

The crystal structure of this compound pentahydrate, Th(NO₃)₄·5H₂O, has been determined to be orthorhombic with the space group Fdd2. iucr.orgescholarship.org In this structure, the thorium atom is eleven-coordinate. wikipedia.org It is bonded to eight oxygen atoms from four bidentate nitrate groups and three water molecules. iucr.orgwikipedia.org The remaining two water molecules are held in the crystal lattice by hydrogen bonds. wikipedia.org

Numerous other this compound complexes have been characterized by single-crystal X-ray diffraction, revealing a diverse range of coordination numbers and geometries. rsc.orgresearchgate.netiucr.org For example, in dicaesium hexanitratothorate(IV), Cs₂[Th(NO₃)₆], the thorium atom is coordinated to twelve oxygen atoms from six bidentate nitrate groups, resulting in a coordination polyhedron best described as a slightly distorted icosahedron. nih.goviucr.org In contrast, complexes with the general formula MIITh(NO₃)₆·8H₂O (where MII = Mg, Mn, Co, Ni, or Zn) feature a hexa-aquated divalent metal cation and a hexanitratothorate anion, with the thorium atom also being twelve-coordinate. wikipedia.orgiucr.org

The structural analysis of a series of penta- and hexanitrato thorium(IV) complexes isolated with protonated nitrogen heterocycles showed that the structures are built from [Th(NO₃)₅(H₂O)₂]⁻ and [Th(NO₃)₆]²⁻ molecular units. rsc.org These studies highlight the rich supramolecular chemistry that arises from hydrogen bonding and other non-covalent interactions. rsc.org

Table 3: Crystallographic Data for Selected this compound Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Th Coordination Number |

| Th(NO₃)₄·5H₂O iucr.orgescholarship.org | Orthorhombic | Fdd2 | 11.182 | 22.873 | 10.573 | 90 | 11 |

| MgTh(NO₃)₆·8H₂O iucr.org | Monoclinic | P2₁/c | 9.08 | 8.75 | 13.61 | 97 | 12 |

| Cs₂[Th(NO₃)₆] nih.goviucr.org | Monoclinic | P2₁/c | 9.5311 | 11.458 | 13.388 | 103.00 | 12 |

| K₂Th(NO₃)₆ researchgate.net | Trigonal | P-3 | 13.606 | 13.606 | 6.641 | 90 | 12 |

| KTh(NO₃)₅(H₂O)₂ researchgate.net | Monoclinic | P2₁/c | 10.070 | 12.731 | 13.231 | 128.647 | 12 |

Note: α and γ are 90° for the listed monoclinic and orthorhombic systems, and α and β are 90° and γ is 120° for the trigonal system.

Neutron Diffraction Studies of this compound Hydrates

Neutron diffraction is a powerful technique for elucidating the crystal structures of hydrated this compound compounds. Unlike X-ray diffraction, neutron diffraction is particularly sensitive to the positions of light atoms such as hydrogen, making it indispensable for determining the arrangement of water molecules in the crystal lattice.

Furthermore, neutron diffraction has been employed in the study of thorium-based nuclear fuels to quantify the phase fractions of different components, such as ThO₂. iaea.org This is essential for quality control and for understanding the performance of the fuel under irradiation. iaea.org The non-destructive nature of neutron diffraction makes it an ideal tool for these types of analyses. iaea.org

Pair Distribution Function (PDF) Analysis of this compound Solutions

Pair Distribution Function (PDF) analysis, derived from high-energy X-ray scattering (HEXS) data, provides unprecedented insight into the local atomic structure of materials that lack long-range order, such as solutions. researchgate.netcmich.edu This technique has been instrumental in characterizing the coordination environment of thorium ions in aqueous nitrate solutions.

Studies using difference pair-distribution functions (dPDF) have quantitatively probed the correlations between thorium and surrounding solvent and solute ions. researchgate.netresearchgate.netacs.org In acidic nitrate/perchlorate (B79767) solutions, it was found that nitrate ions coordinate to the thorium(IV) ion in a bidentate fashion. researchgate.netresearchgate.net This finding is consistent with observations in solid-state structures of other tetravalent actinide nitrates. researchgate.netresearchgate.net

The analysis of a thorium solution in perchloric acid with no nitrate revealed a homoleptic Th aqua ion with ten water molecules in its first coordination shell. researchgate.netresearchgate.netacs.org As nitrate concentration increases, the water molecules are displaced by nitrate ions. By fitting the changes in the Th coordination environment as a function of nitrate concentration, researchers can calculate stability constants for the Th-NO₃ complexes, which is vital for a molecular-level understanding of reaction energetics. researchgate.netresearchgate.net

| Parameter | Value | Reference |

| Thorium(IV) coordination in perchloric acid | 10 water molecules | researchgate.netresearchgate.netacs.org |

| Nitrate coordination to Thorium(IV) | Bidentate | researchgate.netresearchgate.net |

Mass Spectrometric and Radiometric Techniques for this compound Determination

Mass spectrometry and radiometric methods are essential for the highly sensitive and specific determination of thorium and its isotopes in various matrices, including those derived from this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental and isotopic composition of samples with high sensitivity and precision. It is widely used for the determination of thorium in various materials. nih.govresearchgate.net

A key challenge in thorium analysis by ICP-MS is the "memory effect," where thorium from a previous sample adheres to the instrument's components and contaminates subsequent analyses. nih.govresearchgate.net Research has focused on developing effective rinse solutions to mitigate this issue. For instance, a rinse solution containing oxalic acid and nitric acid has been shown to successfully eliminate the memory effect of thorium. nih.govresearchgate.net

ICP-MS methods have been developed for the rapid determination of thorium in biological samples like urine, which is crucial for monitoring occupational exposure. nih.govrsc.org These methods can achieve very low detection limits, often in the nanogram per liter (ng/L) range. nih.govresearchgate.net The use of internal standards helps to correct for matrix effects and instrumental drift, ensuring accurate quantification. rsc.orgrsc.org

| Analytical Technique | Key Feature | Application | Reference |

| Quadrupole ICP-MS (Q-ICP-MS) | Rapid, high-throughput analysis | Thorium in urine | nih.govresearchgate.net |

| Sector Field ICP-MS (SF-ICP-MS) | High sensitivity, low detection limits | Trace thorium analysis | nih.gov |

| Isotope Dilution ICP-MS (ID-ICP-MS) | High accuracy and precision | Thorium in biological samples | researchgate.net |

Alpha and Gamma Spectrometry for Thorium Isotope Analysis

Alpha and gamma spectrometry are radiometric techniques fundamental to the analysis of thorium and its decay products. These methods are based on the detection of alpha particles and gamma rays emitted during radioactive decay, providing distinct energy spectra that allow for the identification and quantification of specific isotopes.

Gamma spectrometry is frequently used for the non-destructive analysis of thorium-containing materials. ornl.gov For instance, the gamma spectrum of a non-enriched this compound salt can be studied to identify the dominant gamma-emitting isotopes in the thorium decay chain. csparkresearch.in The detection efficiency of the gamma spectrometer is often calibrated using a standard of known activity, such as a certified this compound standard. nih.govresearchgate.netresearchgate.net

Alpha spectrometry is particularly useful for the analysis of alpha-emitting thorium isotopes. ornl.gov In the characterization of this compound stockpiles, alpha spectrometry has been used to determine the isotopic composition of uranium and thorium. ornl.gov The use of isotopic tracers, such as Th-229, is common to monitor the chemical recovery of the analytical procedure and ensure accurate results. ornl.gov

Chromatographic Methods for this compound Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of thorium from complex matrices, including irradiated this compound targets and mineral ores. These methods offer high selectivity and efficiency.

Rapid Separation Procedures for Thorium Isotopes from Bombarded this compound Targets

The production of short-lived radioisotopes for research and medical applications often involves the bombardment of this compound targets. Rapid chemical separation procedures are essential to isolate the desired isotopes before they decay.

One such method involves the rapid dissolution of the bombarded this compound target, followed by solvent extraction. umich.edu For example, to separate protactinium isotopes, the target material can be dissolved in a mixture of nitric acid and a solution of thenoyltrifluoroacetone (TTA) in benzene (B151609). umich.edu The use of wet coarse filter paper can expedite the separation of the aqueous and organic layers. umich.edu Similarly, uranium isotopes can be separated using a magnesium nitrate and diethyl ether system. umich.edu These rapid procedures can achieve separations in the order of a minute, with chemical yields of 10-20%, which is sufficient for nuclear chemical studies where radiochemical purity is the primary concern. umich.edu

Another approach for the separation of actinium and radium from irradiated thorium targets involves dissolving the target and using extraction chromatography resins. researchgate.net This allows for the selective adsorption of the desired elements, separating them from the bulk thorium. researchgate.net

| Separation Method | Target Isotopes | Reagents | Separation Time | Reference |

| Solvent Extraction | Protactinium | 4 N Nitric acid, 0.25 M TTA in benzene | 10-20 seconds (extraction) | umich.edu |

| Solvent Extraction | Uranium | 3 M Magnesium nitrate, Diethyl ether | ~15 seconds (for sample plating) | umich.edu |

Column Chromatographic Separations from Complex Matrices